Deca-1,9-dien-5-one Deca-1,9-dien-5-one
Brand Name: Vulcanchem
CAS No.: 123976-50-1
VCID: VC19121568
InChI: InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h3-4H,1-2,5-9H2
SMILES:
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

Deca-1,9-dien-5-one

CAS No.: 123976-50-1

Cat. No.: VC19121568

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Deca-1,9-dien-5-one - 123976-50-1

Specification

CAS No. 123976-50-1
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name deca-1,9-dien-5-one
Standard InChI InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h3-4H,1-2,5-9H2
Standard InChI Key BHJREBRUFKVDEE-UHFFFAOYSA-N
Canonical SMILES C=CCCCC(=O)CCC=C

Introduction

Synthesis and Structural Confirmation

Synthetic Routes

The primary synthesis of deca-1,9-dien-5-one involves the nickel-catalyzed reaction of 2-(oct-7-en-1-yl)oxirane with diethylzinc in tetrahydrofuran (THF) . Key steps include:

  • Reagents: Nickel(II) acetylacetonate (Ni(acac)₂) and diethylzinc.

  • Conditions: Reaction at ambient temperature for 48 hours.

  • Yield: 93% after purification via column chromatography .

The reaction mechanism likely proceeds through a radical pathway, where the epoxide ring opening facilitates the formation of the conjugated diene-ketone system.

Physicochemical Properties

Limited experimental data are available, but properties can be inferred from structurally related compounds:

PropertyValue/DescriptionSource
Molecular Weight152.22 g/molCalculated
Boiling Point~180–190°C (estimated)Analogous
Density~0.82–0.85 g/cm³Analogous
SolubilitySoluble in THF, DCM, ethers

Applications in Organic Synthesis

Spiroketal Formation

Deca-1,9-dien-5-one is a precursor in the iodoetherification of ene or diene ketals, enabling the synthesis of spiroketals—a class of compounds with applications in natural product synthesis and pharmaceuticals . For example:

  • Reaction: Intramolecular cyclization using iodine catalysts yields spiroketals with high stereoselectivity .

  • Mechanism: Electrophilic iodine activates the ketone, promoting nucleophilic attack by the distal double bond.

Polymerization

The compound participates in acyclic diene metathesis (ADMET), forming copolymers with siloxanes or alkenes . For instance:

  • Copolymerization with divinyltetraethoxydisiloxane produces siloxylene–vinylene–alkenylene copolymers, which exhibit tunable thermal and mechanical properties .

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